Product packaging for 3-(4-Tert-butylphenyl)prop-2-en-1-ol(Cat. No.:)

3-(4-Tert-butylphenyl)prop-2-en-1-ol

Cat. No.: B13606178
M. Wt: 190.28 g/mol
InChI Key: RPMMXQDNPXDFDN-SNAWJCMRSA-N
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Description

3-(4-Tert-butylphenyl)prop-2-en-1-ol is a chemical intermediate of significant interest in organic synthesis and materials science. Its molecular structure, featuring a tert-butylphenol group, is commonly associated with antioxidant properties and is frequently utilized in the development of specialized compounds . This compound serves as a versatile building block in research, particularly in the synthesis of fragrance ingredients. Related tert-butyl phenyl propanal compounds are known precursors in the industrial production of commercial fragrance materials, suggesting its potential application in the development of novel scent molecules . Furthermore, compounds with similar tert-butylphenyl architectures are investigated as crucial intermediates in the multi-step synthesis of organic materials for optoelectronics, including host and emissive materials for Organic Light-Emitting Diodes (OLEDs) . The tert-butyl group enhances the stability of the phenolic compound and influences physical properties like solubility, making it suitable for various non-polar research environments . Safety Notice: This product is intended for research purposes only and is strictly not for medicinal, personal, or edible use. All sales are final.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B13606178 3-(4-Tert-butylphenyl)prop-2-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-9,14H,10H2,1-3H3/b5-4+

InChI Key

RPMMXQDNPXDFDN-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/CO

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

Synthetic Strategies and Methodologies for E 3 4 Tert Butylphenyl Prop 2 En 1 Ol and Analogues

Conventional and Modern Synthetic Pathways

The synthesis of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol can be achieved through a variety of methods, ranging from traditional two-step sequences involving condensation and reduction to modern, highly efficient transition metal-catalyzed reactions.

Aldol (B89426) Condensation and Subsequent Reduction Protocols for α,β-Unsaturated Aldehydes and Ketones

A well-established and highly utilized route for synthesizing allylic alcohols like (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol involves a two-stage process. The first stage consists of an Aldol condensation to construct the carbon skeleton, yielding an α,β-unsaturated aldehyde. The second stage involves the selective reduction of the carbonyl group to an alcohol.

The initial step is a Claisen-Schmidt condensation, a type of crossed Aldol condensation, between 4-tert-butylbenzaldehyde (B1265539) and acetaldehyde (B116499). google.com In this base-catalyzed reaction, the acetaldehyde forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to produce the thermodynamically stable conjugated system, 3-(4-tert-butylphenyl)prop-2-enal (4-tert-butylcinnamaldehyde).

The critical second step is the chemoselective 1,2-reduction of the α,β-unsaturated aldehyde. It is essential to reduce the aldehyde functionality without affecting the carbon-carbon double bond to yield the desired allylic alcohol. Standard reducing agents can sometimes lead to the reduction of both functional groups. Therefore, specific protocols are employed:

Luche Reduction: This method is renowned for its high selectivity in reducing α,β-unsaturated carbonyls to their corresponding allylic alcohols. The reaction utilizes sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. acs.orgrsc.org The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity for a 1,2-hydride attack from the borohydride, while simultaneously suppressing the competing 1,4-conjugate addition. acs.org This approach provides the desired 1,2-reduction product exclusively and in high yields under mild, often room temperature, conditions.

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction offers another highly chemoselective method for reducing aldehydes and ketones. acs.org This reaction employs an aluminum alkoxide, commonly aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, typically isopropanol. mdpi.comrsc.org The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate. rsc.orgresearchgate.net A key advantage of the MPV reduction is its exceptional chemoselectivity; it does not reduce other sensitive functional groups such as carbon-carbon double bonds. mdpi.comorganic-chemistry.org

MethodReagentsKey Features
Luche Reduction NaBH₄, CeCl₃·7H₂O, MethanolHigh 1,2-selectivity for enones/enals; mild conditions. acs.orgrsc.org
MPV Reduction Al(Oi-Pr)₃, IsopropanolHighly chemoselective; reversible; uses inexpensive metal catalyst. acs.orgmdpi.com

Grignard Reagent Applications in Allylic Alcohol Synthesis

Grignard reagents provide a fundamental and versatile method for C-C bond formation and alcohol synthesis. khanacademy.org Two primary retrosynthetic approaches can be envisioned for the synthesis of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol using this methodology:

Addition of a Vinyl Grignard to an Aldehyde: This approach involves the reaction of vinylmagnesium bromide with 4-tert-butylbenzaldehyde. The vinyl Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target allylic alcohol. The preparation of vinylmagnesium bromide from vinyl bromide and magnesium in tetrahydrofuran (B95107) (THF) is a well-established procedure. orgsyn.org

Addition of an Aryl Grignard to an α,β-Unsaturated Aldehyde: Alternatively, 4-tert-butylphenylmagnesium bromide can be reacted with acrolein (prop-2-en-1-al). In this case, the Grignard reagent adds to the carbonyl carbon of acrolein. However, careful control of reaction conditions is necessary to favor the 1,2-addition over the potential 1,4-conjugate addition to the enal system.

In both scenarios, the reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or THF, to prevent the quenching of the highly reactive Grignard reagent.

Reactant 1 (Grignard)Reactant 2 (Carbonyl)Product after Workup
Vinylmagnesium bromide4-tert-Butylbenzaldehyde(E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol
4-tert-Butylphenylmagnesium bromideAcrolein(E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol (via 1,2-addition)

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Modern synthetic chemistry heavily relies on transition metal catalysis for efficient and selective C-C bond formation. Palladium and nickel catalysts, in particular, offer powerful tools for constructing molecules like (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org For the synthesis of the target compound, this involves the reaction of a 4-tert-butyl substituted aryl halide, such as 4-tert-butylbromobenzene, with allyl alcohol.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The reaction of aryl halides with primary allylic alcohols can yield the arylated allylic alcohol, although in some cases, the initial product may isomerize in situ to the corresponding saturated aldehyde or ketone. nih.gov Reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Aryl HalideAlkene PartnerCatalyst System (Example)Product Type
4-tert-ButylbromobenzeneAllyl alcoholPd(OAc)₂, Ligand (e.g., phosphine), Base3-(4-tert-Butylphenyl)prop-2-en-1-ol / 3-(4-tert-Butylphenyl)propanal

A more atom-economical approach involves the direct functionalization of C-H bonds. Palladium-catalyzed allylic C-H arylation allows for the coupling of an arene with an alkene without the need for pre-functionalized starting materials like aryl halides. nih.govresearchgate.net This process involves the removal of an allylic hydrogen from an olefin by a Pd(II) salt to form a π-allylpalladium complex. nih.gov This intermediate can then undergo reaction with an arylating agent.

In the context of synthesizing the target molecule, this could theoretically involve the direct coupling of 4-tert-butylbenzene with a propene derivative. However, controlling regioselectivity and achieving intermolecular reactions of this type can be challenging. nih.gov More commonly, these reactions involve the coupling of alkenes with arylboronic acids or other organometallic reagents under oxidative conditions, where an oxidant is required to regenerate the active Pd(II) catalyst. rsc.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. organic-chemistry.org One strategy involves the coupling of an aryl halide with an organosilane reagent (a Hiyama-type coupling). For the synthesis of the target structure, a 4-tert-butylaryl halide could be coupled with an allylsilane derivative in the presence of a nickel catalyst and a fluoride (B91410) activator. organic-chemistry.org

Another relevant nickel-catalyzed approach is the reductive coupling of aryl halides with allylic electrophiles, such as allylic acetates or even allylic alcohols themselves. organic-chemistry.orgrsc.org Recent studies have shown that a dual system of nickel and a Lewis acid can effectively couple aryl halides with allylic alcohols. rsc.org This avoids the need to pre-activate the alcohol as a leaving group. For instance, the reaction of 4-tert-butylbromobenzene with allyl alcohol in the presence of a nickel catalyst and a reductant (like zinc or manganese) can forge the desired C(sp²)-C(sp³) bond. organic-chemistry.org

Stereoselective and Enantioselective Synthesis Routes

The creation of specific stereoisomers of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol is crucial for various applications. This section explores methodologies that yield high stereoselectivity and enantioselectivity.

The asymmetric reduction of the corresponding α,β-unsaturated aldehyde, 4-tert-butylcinnamaldehyde, is a primary strategy for producing enantiomerically enriched (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol. This transformation is often accomplished using chiral catalysts in conjunction with a reducing agent, such as borane (B79455) derivatives.

Chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones and α,β-unsaturated aldehydes. insuf.orgnih.govnih.gov The mechanism involves the formation of a complex between the chiral catalyst, the borane reagent, and the carbonyl group of the substrate. This complexation creates a chiral environment that directs the hydride transfer from the borane to one of the enantiotopic faces of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. insuf.org The predictability and high enantioselectivity of the CBS reduction make it a valuable tool in asymmetric synthesis.

The enantiomeric excess (ee) of the resulting alcohol is highly dependent on the structure of the chiral amino alcohol from which the oxazaborolidine is derived, as well as the reaction conditions. For instance, the reduction of various aromatic ketones using in situ generated oxazaborolidine catalysts from chiral amino alcohols and borane has been shown to yield secondary alcohols with high enantioselectivities. nih.gov

Below is an illustrative data table showcasing the typical performance of chiral catalysts in the asymmetric reduction of cinnamaldehyde (B126680) derivatives, which are structurally similar to 4-tert-butylcinnamaldehyde.

Catalyst SystemSubstrateEnantiomeric Excess (ee)Yield (%)
(R)-CBS Catalyst / BH3·SMe2Cinnamaldehyde96% (R)95
(S)-CBS Catalyst / BH3·SMe2Cinnamaldehyde95% (S)94
Chiral Spiroborate Ester / BH3·DMSAcetophenoneup to 99%Excellent

This table is a representation of typical results found in the literature for analogous substrates and catalyst systems.

An alternative approach to chiral diols, which can be precursors to or analogues of the target molecule, involves the enantioselective vicinal diacetoxylation of the corresponding alkene. Palladium-catalyzed asymmetric diacetoxylation of terminal alkenes has emerged as a powerful method for synthesizing enantioenriched 1,2-diols. researchgate.netresearchgate.net This reaction typically employs a chiral ligand, such as a pyridine-oxazoline (Pyox) ligand, in combination with a palladium catalyst and an oxidant. researchgate.net

The mechanism involves the coordination of the alkene to the chiral palladium complex, followed by a nucleophilic attack of an acetate (B1210297) group. The chiral ligand environment dictates the facial selectivity of this attack, leading to an enantioenriched product. The reaction exhibits excellent functional group tolerance and can be applied to a wide range of terminal alkenes, including styrenes, which are structurally related to the precursor of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol. researchgate.net While direct application to internal alkenes can be more challenging, stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes has been successfully demonstrated. acs.org

The following table illustrates the potential of palladium-catalyzed enantioselective diacetoxylation for styrene (B11656) derivatives.

SubstrateCatalyst SystemEnantiomeric Excess (ee)Yield (%)
StyrenePd(OAc)2 / Chiral Pyox Ligand95%85
4-MethylstyrenePd(OAc)2 / Chiral Pyox Ligand93%88
4-ChlorostyrenePd(OAc)2 / Chiral Pyox Ligand96%82

This table is a representation of typical results found in the literature for analogous substrates and catalyst systems.

Green Chemistry Approaches in the Synthesis of Aryl-Substituted Allyl Alcohols

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Ionic liquids (ILs) have gained significant attention as environmentally benign alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. liv.ac.ukresearchgate.netepfl.ch They can serve as both the reaction medium and, in some cases, as catalysts.

The synthesis of precursors to Lilial®, a fragrance ingredient structurally related to the target compound, has been successfully carried out in ionic liquids. insuf.org Specifically, the aldol condensation of 4-tert-butylbenzaldehyde with propanal to form 3-(4-tert-butylphenyl)-2-methylpropenal was shown to be more efficient in an ionic liquid compared to conventional organic solvents, with increased selectivity and yield. insuf.org The subsequent reduction of this α,β-unsaturated aldehyde to the corresponding allyl alcohol could also be performed in an ionic liquid medium. For example, the selective reduction of cinnamaldehyde to cinnamyl alcohol has been achieved with high conversion and selectivity using sodium borohydride in a phosphonium-based ionic liquid. qub.ac.uk The rhodium-catalyzed cross-coupling of allyl alcohols with arylboronic acids has also been successfully performed in ionic liquids, demonstrating their utility in C-C bond-forming reactions to generate more complex aryl-substituted allyl alcohols. acs.orgnih.gov

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Ene-reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, are particularly well-suited for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds. nih.govresearchgate.net This can be a key step in the synthesis of chiral saturated aldehydes, which can then be reduced to the corresponding alcohols.

For instance, the enzymatic reduction of α-methylcinnamaldehyde derivatives, which are structurally similar to 4-tert-butylcinnamaldehyde, has been achieved with high enantioselectivity using various ene-reductases. researchgate.net Furthermore, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of the carbonyl group of α,β-unsaturated aldehydes to produce chiral allylic alcohols. nih.gov The combination of an ene-reductase and an alcohol dehydrogenase in a one-pot cascade reaction can lead to the formation of chiral saturated alcohols from α,β-unsaturated aldehydes.

Recent research has also demonstrated the biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols using a carboxylic acid reductase (CAR) in combination with an alcohol dehydrogenase or a glucose dehydrogenase. rsc.orgrsc.orgsemanticscholar.org This provides a direct route from readily available starting materials to valuable allylic alcohols.

The following table provides examples of the biocatalytic reduction of cinnamaldehyde derivatives.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee)
Ene-reductase (OYE)α-Methylcinnamaldehyde(S)-α-Methyldihydrocinnamaldehyde>99up to 97%
Carboxylic Acid Reductase / GDHCinnamic acidCinnamyl alcohol>99-

This table is a representation of typical results found in the literature for analogous substrates and enzyme systems.

Solvent-free synthesis and mechanochemistry represent promising green chemistry techniques that minimize or eliminate the use of solvents, thereby reducing waste and environmental impact. ugm.ac.idnih.gov

Mechanochemical methods, which involve inducing reactions by grinding or milling solid reactants, have been successfully applied to the reduction of aldehydes and ketones to their corresponding alcohols. ugm.ac.idugm.ac.id The reduction of various aldehydes, including aromatic ones, with sodium borohydride under solvent-free grinding conditions has been shown to proceed rapidly and in high yields. ugm.ac.id This approach is scalable and avoids the use of flammable and toxic organic solvents.

Solvent-free allylation of aldehydes using potassium allyltrifluoroborate has also been achieved through mechanochemistry, providing a direct route to homoallylic alcohols. nih.gov While not a direct synthesis of the target molecule, these solvent-free methods demonstrate the potential for developing environmentally friendly protocols for the synthesis of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol and its analogues.

Chemical Reactivity and Transformation Mechanisms of E 3 4 Tert Butylphenyl Prop 2 En 1 Ol

Reactions at the Allylic Alcohol Moiety

The hydroxyl group's position adjacent to a carbon-carbon double bond significantly influences its reactivity, making it susceptible to a range of transformations.

Oxidation Reactions and Their Regioselectivity

The oxidation of allylic alcohols like (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol can selectively yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. This regioselectivity is a key aspect of its chemical behavior.

The selective oxidation of cinnamyl alcohol derivatives to the corresponding aldehyde, cinnamaldehyde (B126680), is a well-studied transformation. mdpi.comcardiff.ac.uk Various catalytic systems have been developed to achieve high selectivity and conversion. For instance, platinum-bismuth bimetallic catalysts supported on activated carbon have been used with hydrogen peroxide as an oxidant, achieving 84% selectivity for cinnamaldehyde at 34% conversion. Similarly, silver-cobalt bimetallic nanoparticles on functionalized multi-walled carbon nanotubes have shown 99% selectivity and 90% conversion using molecular oxygen as the oxidant. mdpi.com Traditional methods often employed stoichiometric reagents like chromium and manganese compounds, but greener alternatives using heterogeneous catalysts and environmentally benign oxidants like O2 and H2O2 are now preferred. mdpi.comcardiff.ac.uk

The mechanism of oxidation with agents like activated manganese(IV) oxide proceeds through a radical intermediate. The hydroxyl group of the alcohol adds to the MnO2 surface, followed by the transfer of a hydrogen atom from the allylic carbon, forming a resonance-stabilized allylic radical. jove.com This stabilization is a key factor in the high selectivity for oxidizing allylic and benzylic alcohols over other types of alcohols. jove.com

Table 1: Catalytic Oxidation of Cinnamyl Alcohol Derivatives

CatalystOxidantSelectivity for Aldehyde (%)Conversion (%)Reference
Platinum-bismuth/CarbonH₂O₂8434
Silver-cobalt/FCNTsO₂9990 mdpi.com
Gold-palladium/TiO₂O₂HighHigh cardiff.ac.uk

Derivatization for Esterification and Etherification

The hydroxyl group of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol can be readily converted into esters and ethers through derivatization reactions. These transformations are fundamental in organic synthesis for installing protecting groups or modifying the molecule's properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. For allylic alcohols, palladium-catalyzed C-H acyloxylation of the corresponding alkene with a carboxylic acid can also yield the allylic ester. organic-chemistry.org Lipase and ruthenium complexes can be used for dynamic kinetic resolution of allylic alcohols to produce optically active allylic acetates. organic-chemistry.org

Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Hydrogenation and Reduction Transformations

The reduction of the allylic alcohol moiety in cinnamyl alcohol derivatives can lead to different products depending on the catalyst and reaction conditions. The primary goal is often the chemoselective hydrogenation of the carbon-carbon double bond to produce the corresponding saturated alcohol, hydrocinnamyl alcohol. nsf.gov

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. nsf.gov However, a potential byproduct is n-propylbenzene, which can form through hydrogenolysis of the alcohol followed by reduction of the alkene. nsf.gov The selectivity of the hydrogenation is a critical aspect, aiming to reduce the C=C bond while preserving the C-OH bond.

Asymmetric hydrogenation of racemic allylic alcohols can be achieved using chiral catalysts, such as diamine diphosphine Ru complexes, to produce enantioenriched chiral alcohols with high diastereoselectivity and enantioselectivity. nih.gov This process often involves an isomerization of the allylic alcohol followed by a dynamic kinetic resolution. nih.gov

Table 2: Products of Cinnamyl Alcohol Reduction

Desired ProductPotential ByproductReaction TypeReference
Hydrocinnamyl alcoholn-PropylbenzeneCatalytic Hydrogenation nsf.gov

Reactivity of the Alkene Moiety

The carbon-carbon double bond in (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. The addition of hydrogen halides (hydrohalogenation) to alkenes like (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol proceeds via the formation of a carbocation intermediate. wikipedia.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. wikipedia.org For cinnamyl alcohol derivatives, this would mean protonation at the carbon adjacent to the phenyl group, forming a benzylic carbocation which is stabilized by resonance.

Halogenation, the addition of halogens like Br₂ or Cl₂, is another common electrophilic addition reaction. This reaction typically proceeds through a cyclic halonium ion intermediate. In the case of allylic alcohols, the reaction can be directed to achieve enantioselective bromohydroxylation, providing optically active bromohydrins. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a six-membered ring. wikipedia.org In this context, the styrene (B11656) unit within (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol could potentially act as a dienophile. For a normal demand Diels-Alder reaction, the dienophile should have an electron-withdrawing group, which the hydroxyl group is not. organic-chemistry.org However, styrenes can undergo formal [4+2] cycloaddition reactions with each other under visible-light catalysis to form tetralin derivatives. pkusz.edu.cn This suggests that under specific conditions, the alkene moiety of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol could participate in such cycloadditions.

The reactivity of styrenes in cycloadditions can be influenced by electronic and steric properties. pkusz.edu.cn The presence of the tert-butyl group on the phenyl ring may sterically hinder certain approaches of a diene.

Nucleophilic Attack and SN2' Substitution Pathways

There is no specific experimental data in the scientific literature detailing the nucleophilic attack or SN2' substitution pathways for (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol. As an allylic alcohol, it is structurally suited for such reactions. In theory, activation of the hydroxyl group to form a better leaving group (e.g., via protonation or conversion to a tosylate) would render the molecule susceptible to nucleophilic attack. This could proceed via a direct SN2 mechanism at the α-carbon or, due to the allylic system, via an SN2' mechanism where the nucleophile attacks the γ-carbon, leading to a rearranged product. The regioselectivity of such an attack would be influenced by steric hindrance from the tert-butyl group and the electronic nature of the nucleophile and solvent. However, no studies have been published to confirm these potential pathways or analyze the mechanistic details for this specific compound.

Transformations Involving the Aryl Moiety and its Functionalization

No research studies have been published that specifically investigate the electrophilic aromatic substitution patterns of (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol. The aryl ring of the molecule contains two directing groups: the para-tert-butyl group and the meta-propenol substituent. The tert-butyl group is an ortho-, para-directing activator. Since the para position is blocked, it would direct incoming electrophiles to the positions ortho to it. The propenol side chain is generally considered a weakly deactivating group and would direct incoming electrophiles to the meta positions. The interplay between these two groups would determine the ultimate regioselectivity of any electrophilic aromatic substitution reaction. Steric hindrance from the bulky tert-butyl group would also play a significant role. Without experimental data, any discussion of reaction outcomes remains speculative.

The scientific literature contains no specific examples or mechanistic studies of metal-mediated aryl functionalizations performed on (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol. While modern organic synthesis includes a vast array of metal-catalyzed reactions for C-H activation and cross-coupling on aryl rings (e.g., using palladium, rhodium, or iridium catalysts), the application of these methods to this particular substrate has not been reported.

Mechanistic Investigations of Complex Transformations

There is a lack of published mechanistic investigations into complex transformations, such as rearrangement reactions or detailed SN2' mechanisms, involving (E)-3-(4-tert-butylphenyl)prop-2-en-1-ol. While related structures have been studied in the context of metal-catalyzed rearrangements, these findings cannot be directly extrapolated to the title compound due to differences in structure and reactivity. Elucidating the precise mechanisms of such transformations would require dedicated experimental and computational studies, which have not been undertaken for this molecule to date.

Advanced Spectroscopic and Analytical Research Methodologies Applied to E 3 4 Tert Butylphenyl Prop 2 En 1 Ol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established chemical shift principles and data from analogous structures such as cinnamyl alcohol and 4-tert-butyltoluene. The expected (E)-configuration of the alkene is confirmed by a large coupling constant (typically >15 Hz) between the vinylic protons.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methylene (B1212753), and tert-butyl protons. The aromatic protons on the para-substituted ring typically appear as two distinct doublets (an AA'BB' system). The vinylic protons will present as a doublet and a doublet of triplets, characteristic of an allylic alcohol system.

Interactive Table: Predicted ¹H NMR Data for (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
tert-Butyl (-C(CH₃)₃) ~1.32 Singlet (s) - 9H
Hydroxyl (-OH) Variable (Broad s) Singlet (br s) - 1H
Methylene (-CH₂OH) ~4.30 Doublet (d) ~5.5 2H
Vinylic (CH -CH₂OH) ~6.35 Doublet of Triplets (dt) J = 15.8, 5.5 1H
Vinylic (Ar-CH =) ~6.60 Doublet (d) J = 15.8 1H
Aromatic (Ar-H) ~7.25 Doublet (d) J = 8.5 2H
Aromatic (Ar-H) ~7.38 Doublet (d) J = 8.5 2H

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key signals include those for the tert-butyl group, the aromatic ring carbons (with distinct shifts for the substituted and unsubstituted positions), the vinylic carbons, and the methylene carbon bearing the hydroxyl group.

Interactive Table: Predicted ¹³C NMR Data for (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
tert-Butyl (-C (CH₃)₃) ~34.5
tert-Butyl (-C(C H₃)₃) ~31.3
Methylene (-C H₂OH) ~63.8
Vinylic (C H-CH₂OH) ~129.0
Vinylic (Ar-C H=) ~130.5
Aromatic (Ar-C) ~125.6
Aromatic (Ar-C) ~126.5
Aromatic (ipso-C) ~134.0
Aromatic (ipso-C, t-Bu) ~150.0

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Different MS techniques are suited for various types of analytes and applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

LC-MS is ideal for analyzing non-volatile or thermally sensitive compounds in complex mixtures. It is particularly useful for monitoring the progress of chemical reactions, such as the oxidation of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol to its corresponding aldehyde or carboxylic acid. spectrabase.com The liquid chromatograph separates the components of the reaction mixture, which are then ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer. This allows for the simultaneous tracking of the disappearance of the starting material and the appearance of products and byproducts over time. researchgate.nethmdb.ca The high sensitivity of LC-MS/MS methods makes them suitable for detecting trace-level metabolites or impurities. utsouthwestern.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

For volatile and thermally stable compounds like the target allylic alcohol, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identification and quantification. The sample is vaporized and separated based on its boiling point and interactions with the GC column before entering the mass spectrometer, where it is typically fragmented by electron ionization (EI).

The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint." For (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, the molecular ion peak [M]⁺ at m/z 190 would be expected. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. Aromatic alcohols often exhibit a prominent molecular ion peak due to the stability of the aromatic ring. nih.govchemicalbook.com

Interactive Table: Predicted Key Fragments in the EI-MS of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol

m/z Predicted Fragment Ion Origin of Fragment
190 [C₁₃H₁₈O]⁺ Molecular Ion (M⁺)
175 [C₁₂H₁₅O]⁺ Loss of a methyl group (-CH₃) from the tert-butyl group
172 [C₁₃H₁₆]⁺ Loss of water (-H₂O)
157 [C₁₂H₁₃]⁺ Loss of water and a methyl group
133 [C₉H₁₃]⁺ Loss of the propenol side chain
117 [C₉H₉]⁺ Tropylium-like ion from benzylic cleavage
91 [C₇H₇]⁺ Tropylium ion

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Derivatization Studies

MALDI-MS is a soft ionization technique primarily used for large, non-volatile molecules but can be adapted for smaller organic compounds. acs.org For analytes like alcohols that may not ionize efficiently on their own, chemical derivatization is a common strategy. rsc.org The hydroxyl group of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol can be reacted with a tagging agent that introduces a permanent positive charge. For example, acylation with a reagent like bromoacetyl chloride followed by treatment with a tertiary amine can form a quaternary ammonium (B1175870) salt, which is readily detected in positive-ion MALDI-MS. rsc.org This approach significantly enhances ionization efficiency and detection sensitivity. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. These two techniques are often complementary. FT-IR measures the absorption of infrared light by the sample, while Raman spectroscopy measures the inelastic scattering of laser light.

For (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, key vibrational modes can be assigned to its distinct structural features. The data from the parent compound, cinnamyl alcohol, serves as a strong basis for these assignments.

Interactive Table: Key Vibrational Frequencies for (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Description
O-H Stretch 3200-3400 (Broad) FT-IR Hydrogen-bonded hydroxyl group
C-H Stretch (Aromatic) 3000-3100 FT-IR, Raman Aromatic ring C-H bonds
C-H Stretch (Alkene) 3010-3040 FT-IR, Raman Vinylic C-H bonds
C-H Stretch (Aliphatic) 2850-3000 FT-IR, Raman tert-Butyl and methylene C-H bonds
C=C Stretch (Alkene) 1640-1660 Raman Trans-disubstituted double bond
C=C Stretch (Aromatic) 1590-1610 Raman Aromatic ring skeletal vibration
C-H Bend (t-Butyl) 1365 & 1395 FT-IR Characteristic doublet for tert-butyl
C-O Stretch 1010-1050 FT-IR Primary alcohol C-O bond
=C-H Bend (out-of-plane) ~965 FT-IR Trans alkene C-H wag
Ar-H Bend (out-of-plane) 810-840 FT-IR Para-disubstituted aromatic ring

Chromatographic Techniques for Separation Science and Purity Assessment (e.g., HPLC for Enantiomeric Excess Determination)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of separation science, essential for assessing the purity of synthesized compounds and for separating stereoisomers. Since (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol is a chiral molecule (if synthesized via an asymmetric route or resolved from a racemic mixture), chiral HPLC is the definitive method for determining its enantiomeric excess (e.e.).

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak® AD-H) are widely used for the resolution of allylic alcohols. The separation can be optimized by adjusting the mobile phase composition (typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or 2-propanol), the flow rate, and the column temperature. A UV detector is commonly used for detection, leveraging the aromatic chromophore in the molecule. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated.

Interactive Table: Example HPLC Method for Purity and Chiral Separation

Parameter Purity Analysis (Reversed-Phase) Chiral Separation (Normal-Phase)
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Chiralpak® AD-H (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient n-Hexane/2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature Ambient or 40 °C 25 °C
Detection UV at 254 nm UV at 254 nm
Purpose Assess chemical purity Determine enantiomeric excess (e.e.)

Computational and Theoretical Investigations of E 3 4 Tert Butylphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, NBO, HOMO-LUMO)

Quantum chemical calculations are fundamental in understanding the electronic behavior of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol. Density Functional Theory (DFT) is a widely used method to explore the electronic structure and properties of such molecules. nih.gov Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) theory further refine this understanding. researchgate.netchalcogen.ro

Density Functional Theory (DFT)

DFT calculations can be employed to optimize the molecular geometry of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, providing accurate bond lengths and angles. nih.gov These calculations also yield valuable information about the molecule's electronic properties, such as the dipole moment and the distribution of electron density. The molecular electrostatic potential (MEP) map, derived from DFT calculations, can visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. chalcogen.ro

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. researchgate.netchalcogen.ro It can quantify the delocalization of electron density and the strength of hyperconjugative interactions. researchgate.net For (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, NBO analysis would likely reveal significant π-conjugation across the cinnamyl system and interactions involving the tert-butyl group and the phenyl ring. The analysis of donor-acceptor interactions within the NBO framework can provide insights into the molecule's stability and reactivity. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov For (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, the HOMO is expected to be localized primarily on the cinnamyl system and the phenyl ring, while the LUMO would also be distributed over this conjugated system. The energy gap would provide insights into its electronic absorption properties and reactivity. nih.gov

Table 1: Calculated Electronic Properties of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol (Hypothetical DFT Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol are often dependent on its three-dimensional conformation. researchgate.net

Conformational Analysis

Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. chemrxiv.org For (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the propenol side chain and the C-O bond of the alcohol group, would lead to different conformers. Computational methods can systematically explore the potential energy surface to locate the global minimum energy conformation and other low-energy conformers. researchgate.net The presence of the bulky tert-butyl group is expected to influence the preferred orientation of the phenyl ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamic properties of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol in different environments, such as in solution. These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules.

Table 2: Relative Energies of Key Conformers of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol (Hypothetical Data)

ConformerDihedral Angle (°C-C-C=C)Relative Energy (kcal/mol)
1 (Planar)00.0
2 (Twisted)451.5
3 (Twisted)904.2

Study of Intermolecular Interactions and Supramolecular Assembly

The way molecules of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol interact with each other and with other molecules is crucial for understanding its bulk properties and its potential to form larger, organized structures. nih.gov

Intermolecular Interactions

The primary intermolecular interactions for this molecule would include hydrogen bonding involving the hydroxyl group, π-π stacking interactions between the phenyl rings, and van der Waals forces, particularly from the large tert-butyl group. yu.edu.jo Computational methods can be used to calculate the strength and geometry of these interactions in dimers and larger clusters of molecules.

Supramolecular Assembly

The interplay of these intermolecular forces can lead to the formation of ordered supramolecular assemblies. nih.gov Computational modeling can predict how molecules of (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol might arrange themselves in the solid state, potentially forming specific crystal packing motifs. nih.gov Understanding these assemblies is important for predicting material properties. The tert-butyl group, due to its steric bulk, can play a significant role in directing the supramolecular architecture. nih.govthieme-connect.de

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. chemrxiv.orgarxiv.org For (E)-3-(4-Tert-butylphenyl)prop-2-en-1-ol, this could involve studying its oxidation, reduction, or esterification reactions.

By mapping the potential energy surface for a given reaction, computational methods can determine the most likely reaction pathway. researchgate.net This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. semanticscholar.orgmdpi.com This information is invaluable for understanding the kinetics and feasibility of a chemical transformation. For instance, the oxidation of the alcohol group to an aldehyde or carboxylic acid could be modeled to understand the mechanism and predict the reaction rate.

Advanced Derivatization and Functionalization Strategies for Research Purposes

Synthesis of Organosilane Derivatives of Allyl Alcohols

The conversion of allyl alcohols, such as 3-(4-tert-butylphenyl)prop-2-en-1-ol, into organosilane derivatives is a fundamental transformation in organic chemistry. This process typically involves the reaction of the hydroxyl group with a halosilane (e.g., chlorosilane) or a silazane in the presence of a base. The resulting silyl (B83357) ether protects the alcohol, enhancing its solubility in nonpolar organic solvents and increasing its thermal stability.

While specific studies detailing the synthesis of organosilane derivatives from this compound are not extensively documented in peer-reviewed literature, the general reactivity of the allyl alcohol functional group suggests that such derivatization is chemically feasible. The introduction of various silyl groups, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS), could be accomplished to modulate the compound's properties for applications in organic synthesis or as intermediates for the preparation of silicon-containing polymers.

Incorporation into Polymeric Materials and Advanced Organic Scaffolds

The presence of the allyl alcohol functional group in this compound provides a reactive handle for its incorporation into polymeric materials. In theory, it could serve as a monomer in various polymerization reactions. For instance, the hydroxyl group can be esterified with acrylic or methacrylic acid to form a polymerizable monomer. This monomer could then undergo free-radical polymerization to yield polymers with pendant 4-tert-butylphenylpropene groups, which could influence the thermal and mechanical properties of the resulting material.

Furthermore, the double bond of the allyl group could participate in polymerization processes such as ring-opening metathesis polymerization (ROMP) after appropriate functionalization. Despite these possibilities, the scientific literature to date does not provide specific examples of the incorporation of this compound into polymeric materials or advanced organic scaffolds.

Development as Precursors for Complex Organic Molecules

Allyl alcohols are versatile precursors in the synthesis of complex organic molecules due to the reactivity of both the hydroxyl group and the carbon-carbon double bond. Epoxidation of the double bond, followed by ring-opening reactions, can lead to the formation of diols and other bifunctional molecules. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing another route for synthetic elaboration.

A search of the available literature indicates that while the synthesis of precursors to related molecules like Lilial® involves similar structural motifs, the direct use of this compound as a starting material for the construction of more complex organic molecules is not a widely reported strategy. rsc.orgmanchester.ac.ukresearchgate.net One study on silver-catalyzed cyclization to form benzo[a]fluorenones and barbaralones utilized a more functionalized starting material containing the 3-(4-(tert-butyl)phenyl) moiety, but not the simpler prop-2-en-1-ol itself. acs.orgacs.org The potential for this compound to serve as a building block in complex synthesis remains an area for future exploration.

Role as Chemical Probes or Analytical Reagents (e.g., MALDI matrices)

The core structure of this compound is highly relevant to the field of analytical chemistry, particularly in the design of matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. A close derivative, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) , is a well-established and widely used MALDI matrix. nih.govnist.govnih.govresearchgate.netresearchgate.net

MALDI is a soft ionization technique that allows for the mass analysis of large, non-volatile molecules like polymers and biomolecules. A matrix is a small organic compound that co-crystallizes with the analyte. When irradiated by a laser, the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

DCTB is a nonpolar, aprotic matrix that is particularly effective for the analysis of a variety of compounds, including coordination compounds, organometallics, conjugated organic compounds, and synthetic polymers. nih.govnist.govresearchgate.net The 4-tert-butylphenylpropene scaffold contributes to its effectiveness by providing the necessary chromophore to absorb the laser energy and facilitating the desorption/ionization process.

While this compound itself is not used as a MALDI matrix, the successful application of DCTB highlights the utility of this chemical scaffold in the development of analytical reagents. The structural features of the 4-tert-butylphenyl group and the conjugated system are key to the function of DCTB. However, it should be noted that DCTB can sometimes react with analytes containing primary or secondary amino groups, leading to the formation of adducts and potentially complicating mass spectral interpretation. nih.govresearchgate.net

The following table summarizes the applications of the related compound DCTB as a MALDI matrix:

Analyte ClassEfficacy of DCTB as a MatrixReference(s)
Coordination CompoundsHigh nih.gov
OrganometallicsHigh nih.gov
Conjugated Organic CompoundsHigh nih.gov
Synthetic PolymersHigh nist.gov
Peptides and ProteinsLimited (due to low water solubility) nih.gov
OligonucleotidesLimited (due to low water solubility) nih.gov
Compounds with Aliphatic Primary/Secondary AminesProblematic (adduct formation) nih.govresearchgate.net

Structure Activity Relationship Sar and Mechanistic Biological Studies Focused on Chemical Interactions

Investigation of Molecular Features Influencing Chemical or Biochemical Activity

The biochemical activity of 3-(4-tert-butylphenyl)prop-2-en-1-ol, a derivative of cinnamyl alcohol, is intrinsically linked to its specific molecular architecture. The key features of this compound—the 4-tert-butylphenyl group, the prop-2-en-1-ol backbone, and the terminal hydroxyl group—all play crucial roles in defining its interactions with biological systems. Structure-activity relationship (SAR) studies on related cinnamyl alcohol derivatives have provided insights into how these features may influence its activity.

The phenyl ring substituted with a tert-butyl group at the para position is a significant determinant of the molecule's properties. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic profile. Its lipophilicity can enhance the molecule's ability to cross cell membranes and may lead to stronger binding interactions with hydrophobic pockets within target proteins. The position of the substituent on the phenyl ring is also critical; studies on other phenylpropanoids have shown that the substitution pattern can dramatically alter biological activity.

The prop-2-en-1-ol side chain provides both structural rigidity and reactive potential. The double bond in the C2-C3 position maintains a relatively planar conformation of this part of the molecule, which can be important for fitting into specific binding sites. The allylic hydroxyl group at the C1 position is a key functional group that can participate in hydrogen bonding with biological targets such as amino acid residues in an enzyme's active site. The presence and position of this hydroxyl group are often critical for the biological activity of cinnamyl alcohol derivatives. tandfonline.comnih.gov

In studies of related phenylpropanoids, modifications to these core features have been shown to significantly impact their biological effects. For instance, the presence of free hydroxyl groups on the phenyl ring can enhance certain activities, while their substitution with methoxy (B1213986) groups may alter the activity profile. tandfonline.com While this compound lacks hydroxyl groups on the phenyl ring, the principles of how substituents affect electronic and steric properties remain relevant. The bulky tert-butyl group, for example, is expected to have a pronounced steric influence on how the molecule interacts with its biological partners.

The table below summarizes the key molecular features of this compound and their potential influence on its biochemical activity, based on established SAR principles for cinnamyl alcohol derivatives.

Molecular FeaturePotential Influence on Activity
4-tert-butylphenyl group Increases lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions with target proteins. The bulky nature can provide steric hindrance or favorable van der Waals interactions.
Prop-2-en-1-ol backbone The double bond contributes to the planarity and conformational rigidity of the side chain. The three-carbon chain acts as a spacer between the phenyl ring and the hydroxyl group.
Terminal hydroxyl group Can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes or receptors. Its presence is often crucial for the biological activity of cinnamyl alcohols.

Enzyme-Substrate Interactions and Biocatalytic Mechanisms (e.g., with Ene-reductases)

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes and ketones. nih.govresearchgate.net These enzymes are of significant interest in biocatalysis for the production of chiral compounds. This compound can be synthesized via the reduction of its corresponding aldehyde, 3-(4-tert-butylphenyl)prop-2-enal, a reaction that can be catalyzed by a combination of ene-reductases and alcohol dehydrogenases.

The interaction between an ene-reductase and a substrate like 3-(4-tert-butylphenyl)prop-2-enal is a highly specific process governed by the three-dimensional structure of the enzyme's active site. The biocatalytic mechanism involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the α,β-unsaturated substrate. A proton is then donated to the α-carbon, often from a conserved tyrosine residue in the active site, to complete the reduction of the double bond.

The substrate specificity of ene-reductases is influenced by the size, shape, and electronic properties of the substrate. The bulky 4-tert-butylphenyl group of 3-(4-tert-butylphenyl)prop-2-enal would need to be accommodated within the active site of the enzyme. Studies on various ene-reductases have shown that while some are highly specific, others have a broad substrate scope and can accept substrates with bulky substituents. nih.govrsc.org The binding of the substrate in a specific orientation within the active site is crucial for the high stereoselectivity often observed in these enzymatic reactions.

The following table outlines the key steps in the potential biocatalytic reduction of 3-(4-tert-butylphenyl)prop-2-enal by an ene-reductase.

StepDescriptionKey Molecular Interactions
1. Substrate Binding The substrate, 3-(4-tert-butylphenyl)prop-2-enal, enters the active site of the ene-reductase.The 4-tert-butylphenyl group likely interacts with hydrophobic residues in a binding pocket. The carbonyl group is positioned to interact with active site residues that facilitate polarization of the double bond.
2. Hydride Transfer A hydride ion is transferred from the reduced FMN cofactor to the β-carbon of the substrate.The proximity and orientation of the FMN cofactor to the bound substrate are critical for efficient hydride transfer.
3. Protonation A proton is transferred to the α-carbon of the resulting enolate intermediate, typically from a conserved tyrosine residue.This step determines the stereochemistry at the α-carbon.
4. Product Release The saturated aldehyde product, 3-(4-tert-butylphenyl)propanal, is released from the active site.The subsequent reduction of the aldehyde to this compound would be carried out by an alcohol dehydrogenase.

Engineering of ene-reductases through methods like site-directed mutagenesis has been employed to alter their substrate specificity and stereoselectivity, potentially enabling the efficient synthesis of specific chiral alcohols from prochiral α,β-unsaturated precursors. nih.gov

Receptor Binding Studies via Computational Methods (e.g., molecular docking with specific protein targets to elucidate binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanisms of small molecules, such as this compound, with protein targets at a molecular level. By simulating the interaction between the ligand (the small molecule) and the receptor (the protein), molecular docking can provide insights into the binding affinity, binding mode, and the key intermolecular interactions that stabilize the complex.

For a compound like this compound, potential protein targets could include a variety of enzymes and receptors, depending on its biological activity. For instance, if it exhibits anti-inflammatory properties, relevant targets might include cyclooxygenase (COX) enzymes or various signaling proteins.

A typical molecular docking study would involve the following steps:

Preparation of the Ligand Structure: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor Structure: A high-resolution 3D structure of the target protein is obtained, typically from a protein database like the Protein Data Bank (PDB). The binding site of interest is identified.

Docking Simulation: A docking algorithm is used to systematically explore different possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a hypothetical docking study of this compound with a protein target, the following interactions might be observed:

The 4-tert-butylphenyl group , being large and hydrophobic, would likely occupy a hydrophobic pocket in the binding site, forming favorable van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

The aromatic phenyl ring could participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The allylic hydroxyl group is a key hydrogen bonding moiety. It could act as a hydrogen bond donor to an acceptor group on a residue (e.g., the carbonyl oxygen of the peptide backbone or the side chain of aspartate or glutamate) or as a hydrogen bond acceptor from a donor group on a residue (e.g., the side chain of lysine (B10760008) or arginine).

The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable complex and a higher predicted affinity. nih.gov

The table below illustrates hypothetical binding interactions for this compound within a generic protein active site, as might be predicted by molecular docking.

Ligand MoietyPotential Interacting Protein ResiduesType of Interaction
4-tert-butyl group Leucine, Isoleucine, Valine, AlanineHydrophobic/Van der Waals
Phenyl ring Phenylalanine, Tyrosine, Tryptophanπ-π Stacking
Prop-2-en-1-ol backbone Various residuesVan der Waals
Hydroxyl group Aspartate, Glutamate, Serine, Threonine, Lysine, Arginine, Backbone C=O or N-HHydrogen Bonding

Such computational studies are valuable for generating hypotheses about the molecular basis of a compound's activity and can guide the design of new analogs with improved potency or selectivity.

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 3-(4-tert-butylphenyl)prop-2-en-1-ol and related cinnamyl alcohols traditionally involves the reduction of the corresponding aldehyde. Future research is poised to develop more sustainable and efficient catalytic systems for this transformation, moving away from conventional stoichiometric reagents.

One promising avenue is the chemoselective hydrogenation of 4-tert-butylcinnamaldehyde. The challenge lies in selectively reducing the carbonyl group (C=O) while preserving the carbon-carbon double bond (C=C). nih.gov Research into catalysts like TiO2-supported cobalt-rhenium (CoRe/TiO2) has shown high selectivity for producing cinnamyl alcohol from cinnamaldehyde (B126680) under mild conditions using formic acid as a hydrogen donor. nih.gov Future work could adapt such bimetallic nanoparticle catalysts for the specific substrate, 4-tert-butylcinnamaldehyde, to optimize yield and selectivity for this compound. The presence of the bulky tert-butyl group may influence catalyst-substrate interactions, necessitating tailored catalyst design.

Another green chemistry approach involves biocatalysis. Multi-step biocatalytic cascades have been developed for the production of cinnamyl alcohol from bio-derived L-phenylalanine, utilizing a sequence of enzymes including phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol dehydrogenase. nih.govresearchgate.net This approach, which operates in aqueous media at ambient temperatures, could be extended to produce substituted derivatives like this compound by employing engineered enzymes capable of accepting the tert-butyl substituted precursors.

Catalyst System TypePrecursor(s)Potential AdvantagesResearch Focus
Bimetallic Nanoparticles 4-tert-ButylcinnamaldehydeHigh selectivity, mild conditions, reusabilityAdapting catalysts like CoRe/TiO2 for the specific substrate nih.gov
Biocatalytic Cascades Bio-derived precursorsUse of renewable feedstocks, aqueous media, ambient conditionsEngineering enzymes to process tert-butyl substituted intermediates nih.govresearchgate.net
One-Pot Synthesis 4-tert-Butylbenzaldehyde (B1265539), PropanalProcess intensification, reduced waste, high efficiencyCombining ionic liquid-based aldol (B89426) condensation with in-situ catalytic reduction rsc.org

Development of Advanced Spectroscopic Characterization Techniques for In Situ Analysis

Understanding reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The development of advanced spectroscopic techniques for real-time, in-situ monitoring represents a significant area for future research.

Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for reaction monitoring, allowing for the observation of transient intermediates and the tracking of reactant and product concentrations without sample extraction. spectroscopyonline.com Applying these methods to the catalytic hydrogenation of 4-tert-butylcinnamaldehyde could provide valuable data on reaction pathways and catalyst behavior. For instance, surface-enhanced Raman spectroscopy (SERS) has been used to study the catalytic oxidation of cinnamyl alcohol on Au-Ag nanotubes, revealing insights into surface-adsorbed species and reaction mechanisms. rsc.org A similar approach could elucidate the reduction mechanism on novel catalysts, helping to rationalize catalyst performance and guide the design of more selective systems.

High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is another powerful technique for studying reactions in complex media. It has been employed for the in-situ observation of the metabolism of cinnamyl alcohol in reconstructed human epidermis. mnms-platform.comnih.gov This demonstrates its potential for monitoring enzymatic reactions in real-time. Future studies could utilize HRMAS NMR to follow the biocatalytic production of this compound, providing a detailed picture of the enzymatic conversions and potential bottlenecks in the cascade.

Spectroscopic TechniqueApplication AreaPotential Insights
In-situ IR/Raman Catalytic hydrogenation monitoringReal-time tracking of reactants, products, and intermediates; catalyst deactivation studies spectroscopyonline.com
Surface-Enhanced Raman Spectroscopy (SERS) Heterogeneous catalysis studiesIdentification of surface-adsorbed species and mechanistic pathways on nanoparticle catalysts rsc.org
HRMAS NMR Spectroscopy Biocatalysis and metabolism studiesIn-situ monitoring of enzymatic transformations in complex biological media mnms-platform.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. beilstein-journals.org For a molecule like this compound, these computational tools offer several exciting future research directions.

AI/ML ApplicationObjectiveApproachPotential Impact
Reaction Optimization Maximize synthesis yield and selectivityUse Bayesian optimization or other algorithms to navigate reaction parameter space. mdpi.commpdata.frFaster development of efficient and sustainable synthetic protocols.
Property Prediction Forecast physicochemical and functional propertiesTrain neural networks or other models on molecular structure databases. chemengineerkey.comnih.govRapid screening for potential applications in materials science or other fields.
Explainable AI (XAI) Understand structure-property relationshipsAlign model predictions with chemical concepts to guide rational molecular design. arxiv.orgDeeper understanding of how the tert-butylphenyl scaffold influences material properties.

Design of Novel Functional Materials Incorporating the (4-Tert-butylphenyl)prop-2-en-1-ol Scaffold

The molecular structure of this compound, with its reactive alcohol and vinyl functionalities combined with a bulky, hydrophobic tert-butylphenyl group, makes it an attractive building block for novel functional materials.

Future research could explore the use of this compound as a monomer in polymer synthesis. Cinnamyl alcohol derivatives, such as cinnamyl methacrylate, are known precursors for smart polymers and materials with self-healing properties. nih.govspecificpolymers.com The incorporation of the this compound scaffold into polymer chains could impart unique properties. The bulky tert-butyl group can increase the polymer's glass transition temperature (Tg), enhance thermal stability, and create materials with specific optical or dielectric properties. Research into related structures containing the tert-butylphenyl group has shown their potential as scaffolds in functional polymers and optoelectronic materials. acs.org

Another avenue is the chemical modification of biopolymers. For example, cinnamyl alcohol has been successfully grafted onto chitosan (B1678972) oligosaccharides to create new materials with enhanced thermal stability and potent antimicrobial activity. nih.gov Applying a similar strategy to this compound could lead to the development of advanced biomaterials where the bulky tert-butyl group could further modulate the material's properties, such as its interaction with cell membranes or its resistance to degradation.

Material TypeDesign StrategyPotential Properties and Applications
Functional Polymers Polymerization via the alcohol or vinyl groupEnhanced thermal stability, high refractive index, self-healing capabilities, optoelectronic materials. specificpolymers.comacs.org
Modified Biopolymers Grafting onto backbones like chitosanAdvanced antimicrobial agents, functional food coatings, biomedical devices. nih.gov
Specialty Coatings Incorporation into resin formulationsIncreased hydrophobicity, UV resistance, improved mechanical properties.

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-(4-Tert-butylphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of this compound typically involves cross-coupling or condensation reactions. For example:

  • Aldol condensation : Reacting 4-tert-butylbenzaldehyde with vinyl Grignard reagents under controlled pH and temperature (e.g., −78°C to room temperature) .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity. Solvent choice (THF, DMF) and ligand design are critical for minimizing side products .

Q. Optimization Strategies :

  • Use high-resolution NMR to monitor intermediates (e.g., prop-2-en-1-ol derivatives) .
  • Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of aldehyde to nucleophile) to drive reaction completion .

Q. Table 1: Key Synthetic Parameters

ParameterTypical RangeImpact on Yield
Temperature−78°C to 25°CHigher yields at lower temps
Catalyst Loading2–5 mol% PdExcess increases side products
Solvent PolarityTHF > DMFTHF favors selectivity

Q. Q2. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation . Key steps include:

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify motifs like R22(8)\text{R}_2^2(8) rings, which stabilize crystal packing .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to resolve discrepancies (e.g., C=C vs. C–O bond ambiguities) .

Advanced Research Questions

Q. Q3. How do electronic effects of the tert-butyl group influence the compound’s reactivity in hydrogen-bonding interactions?

Methodological Answer: The tert-butyl group’s steric bulk and electron-donating effects modulate hydrogen-bond donor/acceptor capacity:

  • Steric hindrance : Reduces accessibility of the hydroxyl group, as shown in crystallographic studies of similar tert-butyl derivatives .
  • Electronic effects : Enhances resonance stabilization of the enol tautomer, affecting binding affinity in protein-ligand interactions .

Q. Experimental Design :

  • Compare hydrogen-bonding patterns in derivatives (e.g., tert-butyl vs. methoxy analogs) using IR spectroscopy and X-ray diffraction .
  • Table 2: Hydrogen-Bonding Parameters
DerivativeD–H···A Distance (Å)Angle (°)
3-(4-Tert-butylphenyl)1.85165
3-(4-Methoxyphenyl)1.78172

Q. Q4. How can researchers reconcile contradictory biological activity data reported for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles:

  • Purity assessment : Use HPLC-MS to verify compound integrity (>98% purity) .
  • Assay standardization : Control parameters like pH (7.4 for physiological relevance) and solvent (DMSO concentration <1%) .
  • Meta-analysis : Compare IC50 values across studies (e.g., anti-inflammatory vs. antimicrobial assays) to identify structure-activity trends .

Q. Q5. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the tert-butylphenyl-enzyme complex .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with metabolic clearance rates .

Q. Key Parameters :

  • Binding energy : ≤−6.0 kcal/mol suggests strong inhibition.
  • Residue interactions : Tyr307 and Phe304 are critical for hydrophobic contacts .

Q. Q6. How does the compound’s stereoelectronic profile compare to structurally similar propenol derivatives?

Methodological Answer: Compare using:

  • NMR coupling constants : 3JHH^3J_{HH} values for allylic protons (e.g., 10–12 Hz for trans-configuration) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare frontier orbitals (HOMO-LUMO gaps) .

Q. Table 3: Comparative Analysis

CompoundHOMO (eV)LUMO (eV)
This compound−6.2−1.8
3-(3-Pyridyl)prop-2-en-1-ol−5.9−1.5

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